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Compound of Interest

Compound Name: E3 ligase Ligand 43

cat. No.: B15542128

An In-depth Technical Guide to the Discovery and Synthesis of the VHL E3 Ligase Ligand-
Based PROTAC Degrader VZ185.

Introduction

Proteolysis-targeting chimeras (PROTACS) represent a revolutionary therapeutic modality
designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing
proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target
protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects
the two. This guide provides a comprehensive overview of the discovery and synthesis of
VZ185, a potent and selective dual degrader of the bromodomain-containing proteins BRD7
and BRD9.[3] While the specific term "E3 ligase Ligand 43" did not yield a specific, widely
recognized molecule in the scientific literature, VZ185 serves as an exemplary case study,
incorporating a well-characterized von Hippel-Lindau (VHL) E3 ligase ligand.

VZ185 was developed through an iterative design and optimization process, demonstrating a
roadmap for creating effective PROTACS, even for target-ligase pairs initially considered
challenging. It is composed of the BRD7/9 inhibitor BI-7273 and the VHL ligand VH101, joined
by a flexible linker.

Quantitative Data Summary

The following tables summarize the key quantitative data for VZ185 and its components,
providing a clear comparison of its binding affinities and degradation efficiencies.

Table 1: VZ185 Binding Affinities and Ternary Complex Formation
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Parameter Value Method Reference
) Isothermal Titration
VHL Binary KD 26 £ 9 nM )
Calorimetry (ITC)
_ Fluorescence
VHL Binary KD 35+5nM o
Polarization (FP)
) Isothermal Titration
BRD9-BD Binary KD 5.1+0.6 nM ]
Calorimetry (ITC)
VHL Ternary KD (in o
Isothermal Titration
presence of BRD9- 27 £ 3 nM )
Calorimetry (ITC)
BD)
VHL Ternary KD (in
Fluorescence
presence of BRD9- 356 nM o
Polarization (FP)
BD)
Cooperativity (a) 1.0 ITC/FP
Isothermal Titration
Total AG (kcal mol-1) -21.7 )
Calorimetry (ITC)
Table 2: VZ185 Degradation Potency and Cellular Activity
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Parameter Cell Line Value Method Reference
BRD9 DC50 (8h) RI-1 1.8 nM Western Blot
BRD7 DC50 (8h) RI-1 4.5 nM Western Blot
HiBiT-BRD9 Live-cell
HEK293 4.0 nM ]
DC50 luminescence
HiBiT-BRD7 Live-cell
HEK?293 34.5 nM
DC50 luminescence
WES
BRD9 DC50 )
EOL-1 2.3nM degradation
(18h)
assay
WES
BRD9 DC50 .
A204 8.3 nM degradation
(18h)
assay
Cell Viability ]
EOL-1 3.4nM CellTiterGlo
EC50
Cell Viability _
A204 39.8 nM CellTiterGlo
EC50

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of VZ185

The synthesis of VZ185 involves the conjugation of the BRD7/9 inhibitor BI-7273 with the VHL
ligand VH101 via a linker. A general synthetic scheme is described based on the

supplementary information of the primary publication.

Scheme 1: Synthesis of VZ185

o Linker Preparation: The primary alcohol of the linker precursors (compounds 15 and 16 in

the original paper) is oxidized to an aldehyde using a Swern oxidation.
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o Condensation: The resulting aldehyde is then condensed with the terminal secondary amine
of the BRD7/9 inhibitor (compound 1c in the original paper) to afford a tert-butyl ester
intermediate.

o Deprotection: The tert-butyl ester is converted to the corresponding carboxylic acid by
treatment with trifluoroacetic acid (TFA).

o Conjugation: The activated carboxylic acid is then conjugated with the VHL E3 ligase ligand
(VH101, referred to as 2a in the original paper) to yield the final PROTAC, VZ185.

Isothermal Titration Calorimetry (ITC)

ITC experiments are performed to determine the binding affinities (KD) of VZ185 to VHL and
BRD9-BD, both in binary and ternary complexes.

o Protein Preparation: Recombinant VHL and BRD9-BD proteins are purified and dialyzed
against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

e Ligand Preparation: VZ185 is dissolved in the same ITC buffer.

« Titration: The ligand solution is titrated into the protein solution in the ITC cell at a constant
temperature (e.g., 25 °C).

o Data Analysis: The heat changes upon each injection are measured and fitted to a suitable
binding model to determine the KD, enthalpy (AH), and stoichiometry (n) of the interaction.

Fluorescence Polarization (FP) Assay

FP assays are used as an orthogonal method to measure binding affinities.
o Probe Preparation: A fluorescently labeled ligand for VHL is used as a probe.

o Competition Assay: A constant concentration of the VHL protein and the fluorescent probe is
incubated with increasing concentrations of VZ185.

o Measurement: The fluorescence polarization is measured at each concentration of the
competitor.
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o Data Analysis: The IC50 value is determined by plotting the polarization values against the
logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response
curve. The KD is then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Degradation Assays (Western Blot and Live-cell
Luminescence)

These assays quantify the degradation of BRD7 and BRD9 in cells upon treatment with VZ185.

¢ Cell Culture and Treatment: Cells (e.g., RI-1 or HEK293 expressing HiBiT-tagged BRD7/9)
are cultured and treated with various concentrations of VZ185 for a specified duration (e.g., 8
or 18 hours).

» Lysis and Protein Quantification: For Western blotting, cells are lysed, and the total protein
concentration is determined. For the HIiBIiT assay, a lytic reagent containing the LgBiT protein
is added.

o Detection:

o Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a
membrane, and probed with specific antibodies against BRD7, BRD9, and a loading
control (e.g., GAPDH).

o Live-cell Luminescence: The luminescence signal, which is proportional to the amount of
HiBiT-tagged protein, is measured using a luminometer.

o Data Analysis: The band intensities (Western Blot) or luminescence signals are quantified
and normalized to the vehicle control. The DC50 (concentration at which 50% degradation is
observed) is determined by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key concepts and workflows related to VZ185.
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Caption: Mechanism of action of the PROTAC VZ185.
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Caption: Workflow for the development and characterization of VZ185.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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